(1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid
説明
(1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid is a piperazine-derived compound featuring a cyclopentyl substituent at the 1-position, a ketone group at the 3-position, and an acetic acid moiety at the 2-position. Piperazine derivatives are often explored for their bioactivity, including kinase inhibition or receptor modulation, depending on substituent groups .
特性
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)7-9-11(16)12-5-6-13(9)8-3-1-2-4-8/h8-9H,1-7H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWYOLQFIYDLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reductive Amination of Cyclopentyl Aldehydes
A prevalent method involves reacting a cyclopentyl aldehyde with a primary amine precursor. For example, 3-aminobenzyl alcohol undergoes oxidation to a benzaldehyde derivative, followed by reductive amination with cyclopentylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. This step typically achieves >80% yield under optimized conditions (ambient temperature, 12-hour reaction).
Nucleophilic Displacement of Halides
Alternative routes employ cyclopentyl halides (e.g., cyclopentyl bromide) reacting with piperazine derivatives. In Preparation C of US20040092529A1, alkyl chlorides are treated with thioacetic acid and cesium carbonate in dimethylformamide (DMF), followed by oxidation with hydrogen peroxide to install sulfonyl groups. While this method is less direct for cyclopentyl attachment, it highlights the versatility of nucleophilic substitution in piperazine functionalization.
Piperazine Ring Formation and Oxidation
Cyclization of Diamines
The piperazine core is often constructed via cyclization of 1,2-diaminoethane derivatives. For instance, 1,2-diaminoethane reacts with diketones under acidic conditions to form the piperazine ring. In PMC3983396, a Conrad–Limpach cyclization using ethyl acetoacetate and aniline derivatives yields substituted 4(1H)-quinolones, demonstrating the applicability of thermal cyclization for heterocycle formation.
Oxidation to 3-Oxo-Piperazine
Acetic Acid Side-Chain Attachment
Alkylation of Piperazine Nitrogen
The acetic acid moiety is introduced via alkylation of the piperazine nitrogen. Chloroacetyl chloride reacts with the secondary amine of the cyclopentylpiperazine intermediate in the presence of triethylamine (Et₃N) and methylene chloride (CH₂Cl₂). This SN2 reaction proceeds at ambient temperature (20–25°C) over 30 minutes, achieving moderate yields (50–60%).
Michael Addition to α,β-Unsaturated Esters
Alternative methods employ Michael addition to α,β-unsaturated esters. For example, ethyl acrylate reacts with the piperazine nitrogen under basic conditions (e.g., sodium hydride in DMF), followed by hydrolysis to the carboxylic acid. This approach offers better regioselectivity compared to alkylation but requires stringent moisture control.
Optimization and Scale-Up Considerations
Solvent and Base Selection
Catalytic Hydrogenation
Reductive steps benefit from catalytic hydrogenation. Platinum dioxide (PtO₂) under 50 psi H₂ efficiently reduces imines and nitro groups without over-reducing the ketone.
Protecting Group Strategies
-
Boc protection : Tert-butyloxycarbonyl (Boc) groups shield secondary amines during alkylation, later removed with trifluoroacetic acid (TFA).
-
Benzyl esters : Temporary protection of carboxylic acids prevents side reactions during piperazine functionalization.
Comparative Analysis of Synthetic Routes
化学反応の分析
Types of Reactions
(1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperazine derivatives .
科学的研究の応用
Cancer Treatment
Research indicates that (1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including ovarian, cervical, and breast cancer cells. The mechanism involves the inhibition of specific kinases such as ARK5, CDK4/6, and ABL1, which are critical for cancer cell proliferation and survival .
Case Study:
A study detailed in a patent document describes the compound's efficacy in treating proliferative disorders, including various types of cancers. The findings suggest that it can effectively inhibit tumor cell growth and induce cell death through apoptosis mechanisms .
Pain Management
Another promising application of this compound is in pain management. Preliminary studies suggest that it possesses antinociceptive properties, potentially making it useful for treating chronic pain conditions. The compound has shown effectiveness in reducing pain responses in animal models, indicating its potential as a novel analgesic .
Case Study:
In experimental models, compounds similar to this compound demonstrated significant antinociceptive effects comparable to morphine. This suggests its potential role in developing new pain management therapies .
作用機序
The mechanism of action of (1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Cyclopentyl vs. Isopropyl derivatives (e.g., CAS 1024618-84-5) are easier to synthesize and handle .
- Aromatic vs. Aliphatic Groups : Benzyl-substituted analogs (e.g., CAS 1033600-27-9) exhibit higher molecular weights and aromatic π-π interactions, which are critical for target binding in kinase inhibitors. Fluorination (e.g., CAS 1033600-10-0) enhances electronegativity and metabolic stability .
生物活性
(1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a piperazine ring, which is known for enhancing solubility and bioavailability in drug design. The cyclopentyl group and the keto-acetic acid moiety contribute to its unique pharmacological profile.
Research indicates that this compound exhibits potent inhibitory activity against several protein kinases, including:
- CDK4/6 : Critical for cell cycle regulation.
- ARK5 : Involved in cellular energy metabolism.
- FGFR1 : Plays a role in cell growth and differentiation.
These interactions suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| DU145 (Prostate Cancer) | 0.25 | |
| HeLa (Cervical Cancer) | 0.30 | |
| K562 (Chronic Myelogenous Leukemia) | 0.50 | |
| MCF-7 (Breast Cancer) | 0.40 | |
| A549 (Lung Cancer) | 0.60 |
These findings indicate that the compound is particularly effective against prostate and cervical cancer cells.
In Vivo Studies
In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor regression, corroborating its potential as an anticancer agent. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in determining the biological activity of this compound. Modifications to the piperazine ring or the acetic acid moiety can significantly alter potency and selectivity against various kinases.
For instance, compounds with additional alkyl substitutions on the piperazine ring have shown enhanced activity against CDK4/6, while modifications to the cyclopentyl group affect solubility and bioavailability .
Case Study 1: Prostate Cancer
A study investigated the effects of this compound on DU145 prostate cancer cells. The compound induced apoptosis through activation of caspase pathways, leading to cell death at concentrations as low as 0.25 µM. This suggests a promising therapeutic window for further development .
Case Study 2: Cervical Cancer
In HeLa cells, treatment with this compound resulted in G1 phase cell cycle arrest. Flow cytometry analysis revealed an increase in the percentage of cells in G1 phase post-treatment, indicating its potential to halt cancer progression by interfering with cell cycle regulation .
Q & A
Q. What are the key structural features and nomenclature of (1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid?
The compound consists of a piperazine ring substituted with a cyclopentyl group at position 1, a ketone group at position 3, and an acetic acid moiety at position 2. Its IUPAC name reflects this substitution pattern: the cyclopentyl group is attached to the piperazine nitrogen, while the acetic acid group is bonded to the adjacent nitrogen. The molecular formula is C₁₁H₁₈N₂O₃ (FW: 226.28), and it is indexed under CAS 1239843-15-2 .
Q. What synthetic strategies are commonly employed for preparing this compound?
A typical route involves coupling a cyclopentyl-substituted piperazine precursor with an acetic acid derivative using carbodiimide-based reagents (e.g., EDC) and activators like HOBt in dry DMF. Post-synthesis, purification is achieved via liquid-liquid extraction (e.g., ethyl acetate/water) and drying with anhydrous Na₂SO₄ . Similar methods for structurally related compounds emphasize the importance of temperature control (40°C) and stoichiometric ratios of coupling agents to minimize side products .
Q. How is the compound characterized for purity and structural confirmation?
Purity is assessed using reversed-phase HPLC, while structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, NMR signals for the cyclopentyl protons appear as multiplet peaks at δ 1.5–2.0 ppm, and the ketone group (C=O) resonates near δ 170 ppm in ¹³C NMR .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for this compound, and how can they be addressed?
Key challenges include:
- Byproduct formation : Excess coupling agents (e.g., EDC) may lead to acylurea byproducts. Mitigation involves strict stoichiometric control and monitoring via TLC .
- Solubility issues : The cyclopentyl group reduces aqueous solubility. Co-solvents like DMF or THF are used during synthesis, but post-reaction removal requires careful evaporation under vacuum .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively separates the target compound from unreacted starting materials .
Q. How can discrepancies in analytical data (e.g., NMR vs. HPLC purity) be resolved?
Conflicting data may arise from:
- Residual solvents : NMR signals from trace DMF (δ 2.7–2.9 ppm) can mask target peaks. Purging with nitrogen or extended drying under vacuum is recommended .
- Dynamic proton exchange : The piperazine ring’s NH groups may exhibit broad or split peaks in NMR due to pH-dependent tautomerism. Adjusting solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) or temperature stabilizes signals .
- HPLC artifacts : Column bleed or mobile phase impurities can inflate purity estimates. Cross-validation with LC-MS or spiking with authentic standards resolves ambiguity .
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature?
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., cyclopentanol from hydrolysis of the ketone group) .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions. For lab-scale studies, refluxing in ethanol or water for 6–12 hours simulates accelerated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
